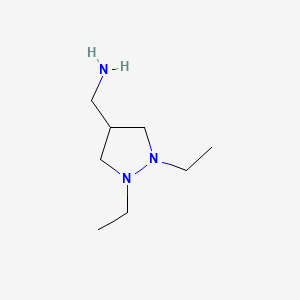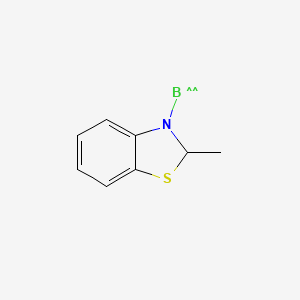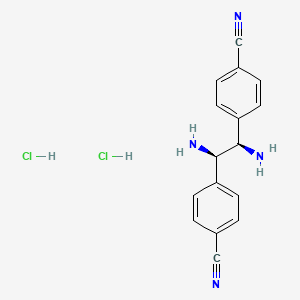
Tungsten(V) ethoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tungsten(V) ethoxide, also known as pentaethoxytungsten, is an organometallic compound with the chemical formula W(OEt)5. It is a colorless to yellow liquid that is used primarily as a precursor in the synthesis of other tungsten-containing compounds. The compound is known for its high reactivity and is often utilized in various chemical processes and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Tungsten(V) ethoxide can be synthesized through the reaction of tungsten hexachloride (WCl6) with ethanol (C2H5OH) in the presence of a base such as sodium ethoxide (NaOEt). The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, this compound is produced by reacting tungsten hexachloride with ethanol in large reactors. The process involves careful control of temperature and pressure to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form tungsten(VI) oxide (WO3) and other tungsten oxides.
Reduction: The compound can be reduced to lower oxidation states of tungsten, such as tungsten(IV) or tungsten(III) ethoxides.
Substitution: Ethoxide ligands in this compound can be substituted with other ligands, such as halides or alkoxides, through ligand exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halides like chlorine (Cl2) or bromine (Br2) can be used for ligand exchange.
Major Products Formed:
Oxidation: Tungsten(VI) oxide (WO3)
Reduction: Tungsten(IV) ethoxide (W(OEt)4)
Substitution: Tungsten(V) chloride (WCl5)
科学的研究の応用
Tungsten(V) ethoxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of tungsten-containing catalysts and materials. It is also employed in sol-gel processes to produce tungsten oxide films and coatings.
Biology: this compound is used in the preparation of tungsten-based compounds for biological imaging and as contrast agents in electron microscopy.
Medicine: Research is being conducted on the use of tungsten-based compounds in cancer treatment, particularly in photothermal therapy where tungsten oxides are used to generate heat to destroy cancer cells.
Industry: The compound is used in the production of advanced materials, including electrochromic devices and smart windows that can change transparency in response to electrical stimuli.
作用機序
Tungsten(V) ethoxide can be compared with other tungsten alkoxides and oxides:
Tungsten(VI) ethoxide (W(OEt)6): This compound has a higher oxidation state and different reactivity compared to this compound.
Tungsten(V) chloride (WCl5): This halide compound has different ligand properties and reactivity.
Tungsten(VI) oxide (WO3): A common tungsten oxide with different applications, particularly in catalysis and materials science.
Uniqueness: this compound is unique due to its specific oxidation state and ethoxide ligands, which provide distinct reactivity and applications compared to other tungsten compounds.
類似化合物との比較
- Tungsten(VI) ethoxide (W(OEt)6)
- Tungsten(V) chloride (WCl5)
- Tungsten(VI) oxide (WO3)
- Tungsten(IV) ethoxide (W(OEt)4)
特性
CAS番号 |
26143-11-3 |
|---|---|
分子式 |
C10H30O5W |
分子量 |
414.18 g/mol |
IUPAC名 |
ethanol;tungsten |
InChI |
InChI=1S/5C2H6O.W/c5*1-2-3;/h5*3H,2H2,1H3; |
InChIキー |
AWXKYODXCCJWNF-UHFFFAOYSA-N |
SMILES |
CC[O-].CC[O-].CC[O-].CC[O-].CC[O-].[W] |
正規SMILES |
CCO.CCO.CCO.CCO.CCO.[W] |
同義語 |
TUNGSTEN(V) ETHOXIDE; TUNGSTEN PENTAETHOXIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-Dimethyloxazolo[5,4-d]pyrimidine](/img/structure/B568102.png)









